
Manganese--nickel (1/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese–nickel (1/3) is a compound that consists of manganese and nickel in a 1:3 ratio. This compound is of significant interest in various scientific fields due to its unique properties and potential applications. It is commonly used in the development of advanced materials, particularly in the field of battery technology, where it serves as a crucial component in lithium-ion batteries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of manganese–nickel (1/3) can be achieved through several methods. One common approach is the co-precipitation method, where manganese and nickel salts are dissolved in a solution, and a precipitating agent is added to form the desired compound. The reaction conditions, such as pH, temperature, and concentration, are carefully controlled to ensure the formation of a homogeneous and pure product .
Another method involves the carbonate precipitation technique, where manganese and nickel carbonates are precipitated from a solution containing their respective salts and a carbonate source. This method is advantageous as it maintains the oxidation state of the cations and results in a phase-pure precursor .
Industrial Production Methods: On an industrial scale, the production of manganese–nickel (1/3) often involves large-scale processes such as spray roasting. This method is adapted for the production of complex mixed oxide systems and involves the thermal decomposition of metal chlorides followed by lithiation to obtain the desired layered structure .
Chemical Reactions Analysis
Types of Reactions: Manganese–nickel (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its application in battery technology, where the compound’s ability to undergo redox reactions is crucial for energy storage and release.
Common Reagents and Conditions: Common reagents used in the reactions of manganese–nickel (1/3) include lithium salts, which facilitate the intercalation and de-intercalation of lithium ions during battery operation. The reactions typically occur under controlled conditions, such as specific voltage ranges and temperatures, to ensure optimal performance .
Major Products Formed: The major products formed from the reactions of manganese–nickel (1/3) include various lithium intercalated compounds, which are essential for the functioning of lithium-ion batteries. These products exhibit high capacity and stability, making them ideal for energy storage applications .
Scientific Research Applications
Manganese–nickel (1/3) has a wide range of scientific research applications. In chemistry, it is used as a cathode material in lithium-ion batteries, where its high capacity and stability make it a valuable component . In biology and medicine, manganese compounds are studied for their potential use as imaging agents and in drug delivery systems .
In industry, manganese–nickel (1/3) is used in the production of advanced materials, such as high-performance alloys and catalysts. Its unique properties, such as thermal stability and high energy density, make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of manganese–nickel (1/3) in lithium-ion batteries involves the intercalation and de-intercalation of lithium ions within its layered structure. During charging, lithium ions are extracted from the compound and move to the anode, while during discharging, they return to the cathode, releasing energy in the process .
The molecular targets and pathways involved in this process include the transition metal cations (manganese and nickel) and the oxygen anions, which facilitate the redox reactions necessary for energy storage and release .
Comparison with Similar Compounds
Manganese–nickel (1/3) can be compared with other similar compounds, such as lithium cobalt oxide and lithium iron phosphate. While lithium cobalt oxide offers high energy density, it is expensive and poses environmental concerns. Lithium iron phosphate, on the other hand, is more stable and environmentally friendly but has lower energy density .
Manganese–nickel (1/3) strikes a balance between these compounds, offering high capacity, stability, and cost-effectiveness. Similar compounds include lithium nickel cobalt manganese oxide and lithium nickel manganese cobalt oxide, which also serve as cathode materials in lithium-ion batteries .
Properties
CAS No. |
12057-83-9 |
|---|---|
Molecular Formula |
MnNi3 |
Molecular Weight |
231.018 g/mol |
IUPAC Name |
manganese;nickel |
InChI |
InChI=1S/Mn.3Ni |
InChI Key |
ZHPLHWFEPZUEMX-UHFFFAOYSA-N |
Canonical SMILES |
[Mn].[Ni].[Ni].[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



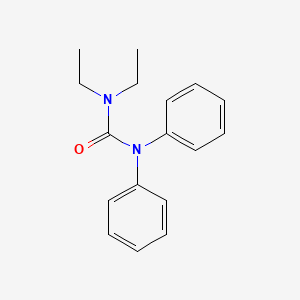

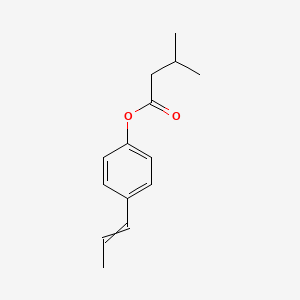
![1-Nitro-2-[(2-phenylcyclopropyl)sulfonyl]benzene](/img/structure/B14718746.png)
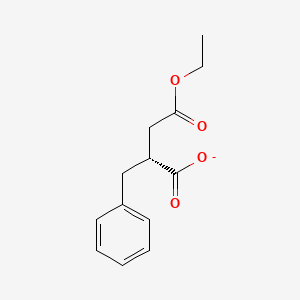

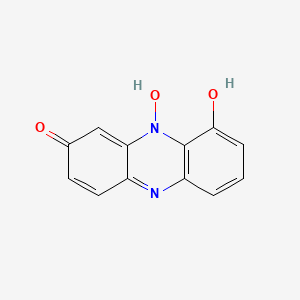

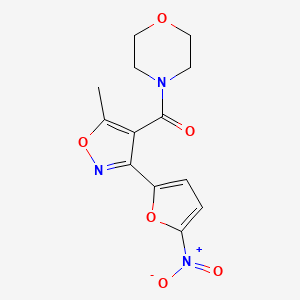


![1H,5H-Dicyclopenta[1,4]dioxin-1,1,2,2,3,3,3a,4a,5,5,6,6,7,7,7a,8a-hexadecol(9CI)](/img/structure/B14718784.png)
![Piperidine, 1-[(methylamino)thioxomethoxy]-](/img/structure/B14718786.png)
